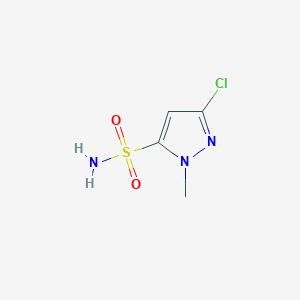
4-chloro-N-(2-methyl-1,3-benzothiazol-6-yl)-3-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-(2-methyl-1,3-benzothiazol-6-yl)-3-nitrobenzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(2-methyl-1,3-benzothiazol-6-yl)-3-nitrobenzamide typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Chlorination: The chloro group can be introduced at the 4-position using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Amidation: The final step involves the formation of the benzamide linkage by reacting the chlorinated nitrobenzene derivative with 2-methyl-1,3-benzothiazole-6-amine under suitable conditions, such as in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-chloro-N-(2-methyl-1,3-benzothiazol-6-yl)-3-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The chloro group can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Oxidation: The benzothiazole ring can be oxidized under strong oxidative conditions, although this is less common.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products
Reduction: 4-chloro-N-(2-methyl-1,3-benzothiazol-6-yl)-3-aminobenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized benzothiazole derivatives.
Applications De Recherche Scientifique
4-chloro-N-(2-methyl-1,3-benzothiazol-6-yl)-3-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 4-chloro-N-(2-methyl-1,3-benzothiazol-6-yl)-3-nitrobenzamide is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The nitro and chloro groups may play a role in binding to these targets, while the benzothiazole core may contribute to the overall stability and specificity of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-chloro-N-(2-methyl-1,3-benzothiazol-6-yl)-3-aminobenzamide: A reduced form of the compound with an amino group instead of a nitro group.
4-chloro-N-(2-methyl-1,3-benzothiazol-6-yl)-3-hydroxybenzamide: A hydroxylated derivative.
4-chloro-N-(2-methyl-1,3-benzothiazol-6-yl)-3-methoxybenzamide: A methoxylated derivative.
Uniqueness
The unique combination of the chloro, nitro, and benzamide groups in 4-chloro-N-(2-methyl-1,3-benzothiazol-6-yl)-3-nitrobenzamide imparts distinct chemical and biological properties that differentiate it from similar compounds
Propriétés
Formule moléculaire |
C15H10ClN3O3S |
|---|---|
Poids moléculaire |
347.8 g/mol |
Nom IUPAC |
4-chloro-N-(2-methyl-1,3-benzothiazol-6-yl)-3-nitrobenzamide |
InChI |
InChI=1S/C15H10ClN3O3S/c1-8-17-12-5-3-10(7-14(12)23-8)18-15(20)9-2-4-11(16)13(6-9)19(21)22/h2-7H,1H3,(H,18,20) |
Clé InChI |
DDKPJTSGMWLVTI-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![sodium;2,5-dichloro-4-[4-[[4-[ethyl(phenyl)sulfamoyl]phenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate](/img/structure/B13833351.png)



![methyl 2,4-dimethyl-5-[(E)-(pyridin-3-ylimino)methyl]-1H-pyrrole-3-carboxylate](/img/structure/B13833365.png)




![Methyl 2-amino-4-[4-(trifluoromethyl)phenyl]but-3-enoate;hydrochloride](/img/structure/B13833388.png)
![4-[(2-Chloro-4-nitrophenyl)azo]-N-ethyl-N-(2-phenoxyethyl)aniline](/img/structure/B13833412.png)
